![molecular formula C20H21FN2O2 B2437964 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide CAS No. 2097912-41-7](/img/structure/B2437964.png)
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.
Coupling of the Fluorophenylmethyl Group: The final step involves coupling the fluorophenylmethyl group to the pyrrolidine ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activities.
Pharmaceuticals: Studied for its potential use in drug development, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biological Research: Used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide
- 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-methylphenyl)methyl]pyrrolidine-1-carboxamide
- 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-bromophenyl)methyl]pyrrolidine-1-carboxamide
Uniqueness
The uniqueness of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorophenylmethyl group may enhance its binding affinity to certain targets and improve its metabolic stability compared to similar compounds.
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-18-4-1-14(2-5-18)12-22-20(24)23-9-7-17(13-23)15-3-6-19-16(11-15)8-10-25-19/h1-6,11,17H,7-10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSFVFSPCWFTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

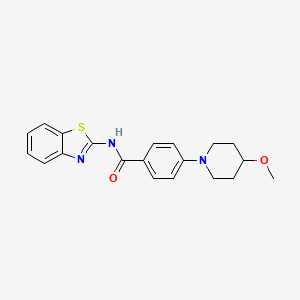
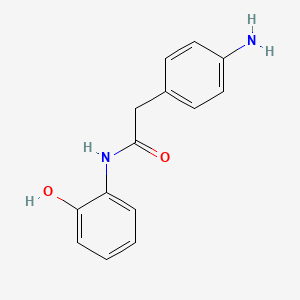
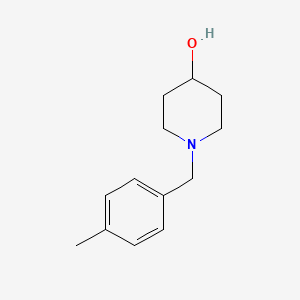
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]](/img/structure/B2437889.png)
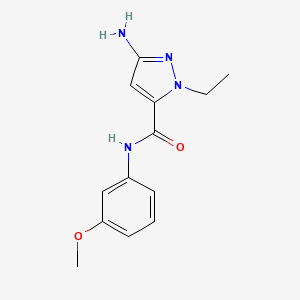
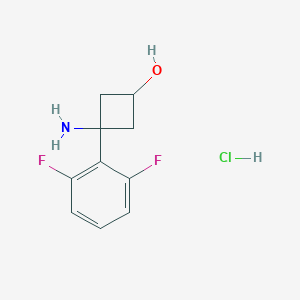
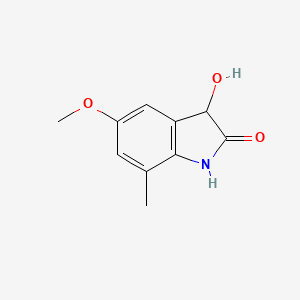
![2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol](/img/structure/B2437897.png)
![3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2437898.png)
![1-(2-Chloro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2437899.png)
![Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate](/img/structure/B2437900.png)
![2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2437902.png)
![N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2437903.png)
